molecular formula C14H17N3O2S B2745039 5-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415453-54-0

5-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B2745039
CAS No.: 2415453-54-0
M. Wt: 291.37
InChI Key: SVENPHZYWCWEJN-UHFFFAOYSA-N
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Description

5-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a heterocyclic compound that features a thiazole ring and a pyrrole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimido-pyrimidine-diones in the presence of triethylamine . The reaction conditions often include boiling chloroform as the solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrrole rings .

Scientific Research Applications

5-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways involved are still under investigation.

Properties

IUPAC Name

5-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-16-13(18)10-5-17(6-11(10)14(16)19)4-9-7-20-12(15-9)8-2-3-8/h7-8,10-11H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVENPHZYWCWEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2CN(CC2C1=O)CC3=CSC(=N3)C4CC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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